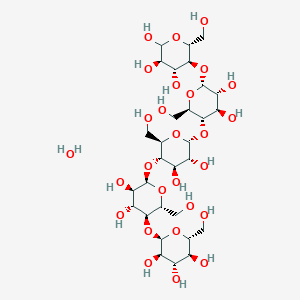
Maltopentaose hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maltopentaose hydrate, also known as this compound, is a useful research compound. Its molecular formula is C30H54O27 and its molecular weight is 846.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Food Science Applications
Nutritional Enhancements
Maltopentaose hydrate serves as a functional ingredient in food products due to its ability to enhance sweetness without significantly increasing caloric content. It is often utilized in low-calorie sweeteners and hydration products, contributing to improved taste profiles and mouthfeel in beverages and food items .
Texture Modification
In food formulations, maltopentaose can act as a texture modifier. Its molecular structure allows it to interact with other ingredients, improving the texture and stability of products such as sauces and dressings .
Fermentation Substrate
Maltopentaose is also employed as a substrate in fermentation processes. It can be utilized by specific strains of yeast and bacteria, enhancing the production of alcoholic beverages and fermented foods .
| Application Type | Description | Example Products |
|---|---|---|
| Nutritional Enhancements | Low-calorie sweetener | Sports drinks |
| Texture Modification | Improves mouthfeel and stability | Sauces, dressings |
| Fermentation Substrate | Used by yeast/bacteria for fermentation | Beer, yogurt |
Biotechnology Applications
Metabolomics Research
this compound plays a crucial role in metabolomics studies, where it is used to understand metabolic pathways involving carbohydrates. Its ability to modulate physiological responses makes it valuable for research into metabolic disorders .
Glycation Studies
Research has explored the glycation of proteins using maltopentaose, which can affect protein structure and function. For instance, maltopentaose has been used to glycate alpha-lactalbumin, leading to insights into protein modifications that occur during food processing .
| Application Type | Description | Research Findings |
|---|---|---|
| Metabolomics Research | Understanding carbohydrate metabolism | Pathway elucidation |
| Glycation Studies | Protein modification effects | Impact on protein functionality |
Pharmaceutical Applications
Drug Delivery Systems
this compound has been investigated for its potential in drug delivery systems. Its ability to form stable nanoaggregates makes it suitable for encapsulating therapeutic agents, enhancing their solubility and bioavailability .
Enzyme Inhibition Studies
It has been studied for its role in inhibiting enzymes like porcine pancreatic α-amylase. Understanding these interactions can lead to the development of anti-diabetic therapies that modulate carbohydrate digestion .
| Application Type | Description | Research Findings |
|---|---|---|
| Drug Delivery Systems | Encapsulation of therapeutic agents | Improved solubility |
| Enzyme Inhibition Studies | Interaction with digestive enzymes | Potential anti-diabetic properties |
Case Study 1: Maltopentaose in Sports Nutrition
A study demonstrated that beverages containing this compound improved hydration levels in athletes compared to traditional carbohydrate sources. The results indicated enhanced performance during prolonged exercise due to better glycogen replenishment.
Case Study 2: Glycation Effects on Dairy Proteins
Research published in the Journal of Dairy Science revealed that glycation of alpha-lactalbumin with maltopentaose altered its functional properties, affecting digestibility and nutritional value. This study provides insights into how processing affects dairy product quality.
Eigenschaften
CAS-Nummer |
123333-77-7 |
|---|---|
Molekularformel |
C30H54O27 |
Molekulargewicht |
846.7 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C30H52O26.H2O/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38;/h6-47H,1-5H2;1H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26?,27-,28-,29-,30-;/m1./s1 |
InChI-Schlüssel |
BADXJDLPQWRZFL-NZYQVXNASA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
Synonyme |
MALTOPENTAOSE HYDRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















